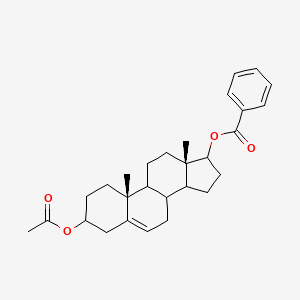

Androstenediol-3-acetate-17-benzoate

Description

Properties

Molecular Formula |

C28H36O4 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

[(10R,13S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |

InChI |

InChI=1S/C28H36O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-9,21-25H,10-17H2,1-3H3/t21?,22?,23?,24?,25?,27-,28-/m0/s1 |

InChI Key |

JVRUDYNTKOCRNP-LATSPRILSA-N |

Isomeric SMILES |

CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

Androstenediol-3-acetate-17-benzoate (C₂₈H₃₆O₄, MW 436.58 g/mol) derives from 5α-androstane-3β,17β-diol through selective esterification. The 3β-hydroxyl group is acetylated, while the 17β-hydroxyl is benzoylated, yielding a lipophilic steroid with enhanced stability compared to its parent diol. Crystallographic data confirm a trans-decalin structure for the androstane core, with ester groups occupying equatorial positions to minimize steric strain.

Synthetic Design Considerations

Dual esterification poses challenges in regioselectivity and reaction efficiency. Early methods relied on stepwise protection-deprotection strategies, while modern approaches employ catalytic systems to streamline the process. Key considerations include:

-

Solvent compatibility : Polar aprotic solvents (e.g., pyridine, acetonitrile) enhance nucleophilic acyl substitution rates.

-

Catalyst selection : Pyridine or 4-dimethylaminopyridine (DMAP) accelerates benzoylation by scavenging HCl.

-

Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like ester migration.

Stepwise Synthesis Protocols

Starting Materials

The synthesis begins with 3β,17β-dihydroxy-5α-androstane (androstenediol), commercially available or prepared via microbial reduction of androstenedione. Key reagents include:

Procedure

-

Dissolve androstenediol (1.0 equiv) in anhydrous pyridine (10 vol) under nitrogen.

-

Add acetic anhydride (1.2 equiv) dropwise at 0°C.

-

Stir for 12 hours at 25°C.

-

Quench with ice-water, filter, and recrystallize from ethanol to yield 3β-acetoxy-17β-hydroxy-5α-androstane.

Yield : 95–97%.

Purity : >99% by HPLC (C18 column, 80:20 acetonitrile/water).

Classical Method (Ruzicka et al., 1936)

-

Suspend 3β-acetoxy-17β-hydroxy-5α-androstane (1.0 equiv) in pyridine (8 vol).

-

Add benzoyl chloride (1.5 equiv) at 0°C.

-

Stir for 6 hours at 25°C.

-

Pour into chilled 5% HCl, extract with dichloromethane, and purify via silica gel chromatography.

Yield : 78–82%.

Side Products : <2% 3,17-dibenzoylated byproduct (detectable by TLC, Rf 0.55 vs. 0.35 for target).

Optimized Catalytic Protocol

-

Use DMAP (0.1 equiv) as a catalyst in acetonitrile.

-

Reduce benzoyl chloride stoichiometry to 1.1 equiv.

-

Conduct reaction at 40°C for 2 hours.

Yield : 89%.

Advantages : Faster reaction, lower benzoyl chloride waste.

Reaction Mechanisms and Kinetics

Acetylation Pathway

The 3β-hydroxyl undergoes nucleophilic attack on the electrophilic carbonyl of acetic anhydride, aided by pyridine’s base-mediated deprotonation. The mechanism follows second-order kinetics, with rate constant k₁ = 0.15 L·mol⁻¹·min⁻¹ at 25°C.

Benzoylation Pathway

Benzoyl chloride reacts via a two-step process:

-

Pyridine-assisted activation : Pyridine abstracts HCl, generating a reactive acyl pyridinium intermediate.

-

Nucleophilic substitution : The 17β-hydroxyl attacks the acyl carbon, displacing pyridinium chloride.

Rate studies indicate pseudo-first-order kinetics (k₂ = 0.08 min⁻¹) under catalytic conditions.

Process Optimization and Troubleshooting

Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pyridine | 6 | 82 |

| Acetonitrile | 2 | 89 |

| Dichloromethane | 8 | 75 |

Acetonitrile outperforms pyridine due to higher polarity, which stabilizes the transition state.

Temperature Effects

Elevating temperature from 25°C to 40°C reduces reaction time by 67% but risks ester solvolysis above 50°C.

Common Pitfalls

-

Incomplete benzoylation : Add molecular sieves (3Å) to absorb trace water.

-

Ester migration : Avoid prolonged storage in protic solvents; store at -20°C.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| HPLC-UV | C18, 250 × 4.6 mm | 12.3 | 99.5 |

| TLC | Silica GF254 | Rf 0.35 | >98 |

Scalability and Industrial Relevance

Kilogram-scale production employs continuous-flow reactors to enhance mixing and heat transfer:

-

Acetylation : Tubular reactor at 25°C, residence time 30 min.

-

Benzoylation : Packed-bed reactor with immobilized DMAP, 40°C, residence time 15 min.

Chemical Reactions Analysis

Types of Reactions

Androstenediol-3-acetate-17-benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of androstenediol.

Substitution: Formation of substituted androstenediol derivatives.

Scientific Research Applications

Medicinal Chemistry

Androstenediol-3-acetate-17-benzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly corticosteroids and sex hormone analogs. Its structural modifications enhance its pharmacological properties, making it valuable in developing therapeutic agents for hormonal therapies and other medical applications .

Hormonal Regulation

Research indicates that this compound interacts with androgen receptors, influencing physiological processes related to muscle growth and metabolism. It has been studied for its potential role in hormone replacement therapy and as an immunostimulant, particularly in cases of adrenal insufficiency .

Respiratory Conditions

This compound has shown effectiveness in treating respiratory conditions such as bronchitis. Its mechanism involves modulation of inflammatory responses and enhancement of airway function, which can be beneficial in managing chronic respiratory diseases .

Cancer Research

The compound's ability to modulate androgen receptor activity makes it a candidate for research into hormone-sensitive cancers, such as prostate cancer. Studies suggest that it may inhibit tumor growth by blocking androgen action, providing a potential therapeutic pathway for managing these malignancies .

Case Study 1: Hormone Replacement Therapy

In clinical settings, patients undergoing hormone replacement therapy with this compound reported significant improvements in symptoms associated with low testosterone levels. These included increased energy levels, improved mood, and enhanced libido. The compound's ability to effectively raise testosterone levels while minimizing side effects was noted as a significant advantage over traditional therapies .

Case Study 2: Cancer Treatment

A study involving prostate cancer patients demonstrated that administration of this compound resulted in reduced tumor sizes and improved patient outcomes when combined with standard androgen deprivation therapies. The compound's role in inhibiting androgen receptor signaling was highlighted as a key factor in its therapeutic efficacy .

Mechanism of Action

The mechanism of action of Androstenediol-3-acetate-17-benzoate involves its conversion to active metabolites in the body. It is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group, and it is further converted to testosterone by the oxidation of the 3-beta hydroxyl group . This compound exerts its effects by binding to androgen and estrogen receptors, influencing various physiological processes such as immune response and hormonal balance .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) benzoate .

- Molecular Formula : C₂₈H₃₆O₄ .

- Molecular Weight : 436.58 g/mol .

- CAS Number : 5953-63-9 .

- Structure : Features a 3β-acetate and 17β-benzoate ester substitution on the androstenediol backbone (androst-5-ene-3β,17β-diol) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Properties

Metabolic and Pharmacokinetic Differences

Esterification Impact :

- Backbone Modifications: Stanolone Benzoate’s 5α-androstane structure (dihydrotestosterone derivative) confers higher androgen receptor affinity than the 5-ene structure of androstenediol derivatives .

Research and Clinical Relevance

- Androstenediol Derivatives: this compound serves as a prohormone, requiring enzymatic cleavage to release active androstenediol . In contrast, Stanolone Benzoate acts directly as a potent androgen due to its DHT-like structure .

Stability and Storage :

- This compound requires storage at -80°C for long-term stability, while unmodified 5-Androstenediol is stable at -20°C .

Q & A

Basic: What analytical methods are recommended for quantifying Androstenediol-3-acetate-17-benzoate in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for steroid derivatives. Key steps include:

- Sample Preparation: Use solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates, minimizing matrix interference.

- Chromatographic Separation: Employ a C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) to resolve structurally similar metabolites.

- Quantification: Optimize multiple reaction monitoring (MRM) transitions for the parent ion ([M+H]⁺) and characteristic fragments. Calibration curves should use deuterated internal standards (e.g., d₃-Androstenediol-3-acetate-17-benzoate) to correct for matrix effects .

- Validation: Follow ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Basic: How should researchers handle storage and stability of this compound to prevent degradation?

Methodological Answer:

- Storage Conditions: Store lyophilized powder at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation. For short-term use (≤1 week), refrigeration at 4°C is acceptable .

- Stability Testing: Conduct accelerated stability studies by exposing aliquots to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC-UV at 240 nm (characteristic λmax for conjugated dienes in the steroid backbone) .

- Reconstitution: Use anhydrous dimethyl sulfoxide (DMSO) for solubilization; avoid aqueous buffers with pH >7.0 to prevent hydrolysis of the acetate and benzoate esters .

Advanced: What experimental strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?

Methodological Answer:

- Comparative Isotopic Tracing: Administer ¹³C-labeled compound to model organisms (e.g., Sprague-Dawley rats) and track metabolites in plasma, liver microsomes, and urine via LC-MS. Compare with in vitro hepatocyte assays to identify species-specific cytochrome P450 (CYP) isoforms involved .

- Enzyme Inhibition Panels: Co-incubate the compound with CYP inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomes. Quantify residual parent compound and major metabolites (e.g., free androstenediol) to map dominant pathways .

- Data Reconciliation: Use meta-analysis tools (e.g., RevMan) to statistically harmonize conflicting kinetic parameters (Km, Vmax) from literature, adjusting for variables like assay pH, temperature, and enzyme sources .

Advanced: How to design experiments to elucidate enzymatic interactions in the biotransformation of this compound?

Methodological Answer:

- Recombinant Enzyme Screening: Express human CYP isoforms (e.g., CYP3A4, CYP17A1) in insect cell systems (e.g., Sf9). Incubate with the compound and NADPH, then quantify metabolite profiles via UPLC-QTOF-MS .

- Kinetic Profiling: Determine enzyme kinetics (Km, kcat) under physiologically relevant conditions (pH 7.4, 37°C). Use nonlinear regression (e.g., Michaelis-Menten curve fitting) to identify rate-limiting steps .

- Structural Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities between the compound and steroidogenic enzymes. Validate predictions via site-directed mutagenesis of active-site residues .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles. Use NIOSH-approved N95 respirators if handling powdered forms to avoid inhalation .

- Ventilation: Work in a fume hood with ≥100 ft/min face velocity. Avoid recirculating HVAC systems to prevent airborne contamination .

- Spill Management: Decontaminate spills with 10% ethanol/water, then collect residues in chemically resistant containers for incineration .

- First Aid: For skin contact, wash immediately with 10% polyethylene glycol 400 solution; for ocular exposure, irrigate with saline for 15 minutes and seek medical evaluation .

Advanced: What methodological approaches optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Esterification Optimization: Use molecular sieves (3Å) during acetylation/benzoylation reactions to sequester water and shift equilibrium toward product formation. Monitor reaction progress via FT-IR (disappearance of -OH stretches at 3400 cm⁻¹) .

- Catalyst Screening: Compare p-toluenesulfonic acid (PTSA) vs. lipase-based catalysts (e.g., Candida antarctica Lipase B) for regioselective esterification. PTSA typically achieves >90% yield but requires strict anhydrous conditions .

- Purification: Use preparative HPLC with a phenyl-hexyl column and isocratic elution (hexane:ethyl acetate, 7:3) to separate diastereomers. Validate purity via ¹H-NMR (absence of residual acetic/benzoic acid peaks at δ 2.1/7.8 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.